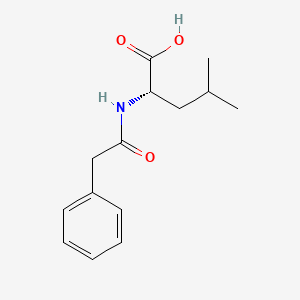

N-Phenylacetyl-L-leucine

説明

Overview of N-Acyl Amino Acid Conjugates in Biological Systems

N-acyl amino acid conjugates, also known as N-acyl amino acids (NA-AAs), are a class of endogenous lipid signaling molecules. frontiersin.org They are characterized by a fatty acyl group linked to an amino acid via an amide bond. wikipedia.org This family of molecules is structurally related to the well-studied endocannabinoid, anandamide (B1667382). frontiersin.org NA-AAs are part of a larger group called N-acyl amides, which are broadly categorized based on the amine-containing headgroup. wikipedia.org

These compounds have diverse and significant roles in physiology, acting as signaling molecules in the nervous, cardiovascular, and immune systems. nih.govnih.gov More than 70 endogenous NA-AAs have been identified in mammals, with their levels and distribution varying across different tissues. nih.gov For instance, N-arachidonoyl glycine (B1666218), the first N-acyl amino acid identified in mammals, is found in high concentrations in the spinal cord and small intestine. nih.gov

The biosynthesis of NA-AAs can occur through at least two primary routes: the direct conjugation of a fatty acid (or its coenzyme A derivative) with an amino acid, or the sequential modification of a precursor fatty acid conjugate. nih.gov Research has shown that these molecules can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, making them a subject of pharmacological interest for developing new therapeutic probes. nih.gov Certain N-acyl amino acids have also been found to stimulate mitochondrial respiration directly. wikipedia.org

Table 1: Classification of N-Acyl Amides

| Category | Example Compound |

|---|---|

| Amino Acid Conjugates | N-arachidonoyl-glycine |

| Neurotransmitter Conjugates | N-arachidonoyl-serotonin |

| Ethanolamine Conjugates | Anandamide (N-arachidonoyl ethanolamide) |

| Taurine (B1682933) Conjugates | N-palmitoyl-taurine |

This table provides examples of the different categories within the broader class of N-acyl amides, based on the amine-containing headgroup conjugated to the fatty acyl chain. wikipedia.org

Significance of Leucine (B10760876) and Phenylacetyl Moieties in Biochemical Contexts

The structure of N-Phenylacetyl-L-leucine is a composite of two biochemically significant moieties: L-leucine and a phenylacetyl group.

The Leucine Moiety Leucine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must obtain from dietary sources. numberanalytics.comwikipedia.org It plays a pivotal role in protein synthesis and various metabolic functions. biocrates.com Leucine is particularly important for its ability to stimulate muscle protein synthesis by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. wikipedia.org This pathway is a central regulator of cell growth, metabolism, and protein biosynthesis. wikipedia.orgbiocrates.com

Metabolically, leucine is one of two exclusively ketogenic amino acids (the other being lysine), meaning its breakdown produces acetyl-CoA and acetoacetate (B1235776), which can be used for energy production in the form of ATP. wikipedia.orgbiocrates.com It does not convert to glucose. biocrates.com This metabolic fate distinguishes it from many other amino acids and underscores its role in energy homeostasis, especially in skeletal muscle. rochester.edu

Table 2: Key Biochemical Roles of Leucine

| Function | Biochemical Pathway/Mechanism | Significance |

|---|---|---|

| Protein Synthesis | Activation of the mTOR signaling pathway. wikipedia.org | Stimulates muscle growth and repair. numberanalytics.com |

| Energy Production | Catabolized to acetyl-CoA and acetoacetate. wikipedia.orgbiocrates.com | Serves as a ketogenic energy source for cells. biocrates.com |

| Hormonal Regulation | Influences the release of insulin (B600854) and human growth hormone. | Contributes to glucose metabolism and anabolic processes. rochester.edu |

| Cell Signaling | Binds to regulators like Sestrin2 to activate mTORC1. biocrates.com | Regulates cell growth and autophagy. biocrates.com |

This interactive table summarizes the primary functions of the amino acid leucine in biological systems.

The Phenylacetyl Moiety The phenylacetyl group is derived from phenylacetic acid. In biological systems, phenylacetic acid is converted into phenylacetyl-coenzyme A (phenylacetyl-CoA). ontosight.aiebi.ac.uk This conversion is a key step in the metabolism of the essential amino acid phenylalanine. ontosight.ai Phenylacetyl-CoA is an important intermediate that allows products of phenylalanine metabolism to enter other central metabolic pathways, such as the citric acid cycle for energy generation. ontosight.ai The presence of the phenylacetyl group in a molecule like N-Phenylacetyl-L-leucine links it to the metabolic pathways of aromatic amino acids. ontosight.ai

Historical and Current Research Trajectory of N-Phenylacetyl-L-leucine and Related Structures

The scientific investigation of N-acyl amino acids began with early discoveries of compounds like N-acetylglutamate. frontiersin.org However, interest surged with the identification of anandamide in the 1990s, which led to the discovery of a wider family of related lipid mediators, including the N-acyl amino acids. nih.gov N-arachidonoyl glycine was the first such compound to be identified in mammals, opening the door to the study of this new class of signaling molecules. nih.gov

Direct research on N-Phenylacetyl-L-leucine has been specific. A notable study investigated the effects of a series of N-phenylacetyl L-amino acids on the differentiation of human promyelocytic leukemia (HL-60) cells. In this research, N-Phenylacetyl-L-leucine was observed not only to induce cell differentiation but also to promote cell proliferation. researchgate.net This dual activity distinguished it from other tested compounds in the series, such as N-phenylacetyl L-phenylalanine, which was found to be a potent inducer of differentiation without the proliferative effect. researchgate.net

The research trajectory can also be understood by examining related structures, which highlights a broader scientific interest in the pharmacological potential of modified amino acids.

N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept) : This dipeptide analogue is a well-known nootropic agent that has been studied for its neuroprotective and cognitive-enhancing properties. science.govnih.gov Though structurally more complex, it shares the N-phenylacetyl moiety, and its research provides a precedent for the neuroactive potential of such compounds. nih.govwikipedia.org

N-acetyl-l-leucine : This acetylated version of leucine has been investigated for its potential to ameliorate lysosomal and metabolic dysfunction. nnpdf.org A recent clinical trial evaluated its efficacy in treating Niemann–Pick disease type C, a rare lysosomal storage disorder. nnpdf.org

The study of N-Phenylacetyl-L-leucine and its chemical relatives indicates an ongoing effort to understand how the acylation of amino acids can modulate their biological activity, creating compounds with unique effects on cellular processes like differentiation, proliferation, and neurological function.

Structure

3D Structure

特性

IUPAC Name |

(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(2)8-12(14(17)18)15-13(16)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQISDWUSBXSGT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475167 | |

| Record name | N-Phenylacetyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-15-4 | |

| Record name | N-Phenylacetyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Roles and Metabolic Pathways of N Phenylacetyl L Leucine in Non Human Systems

Endogenous Occurrence and Metabolism in Plant Systems

Recent advancements in metabolomics have shed light on the complex network of auxin regulation in plants, extending beyond the well-studied indole-3-acetic acid (IAA). Phenylacetic acid (PAA), another naturally occurring auxin, has been identified as a significant component of the phytohormone landscape, often accumulating in higher concentrations than IAA in many plant species. biorxiv.org The metabolic regulation of PAA is crucial for maintaining auxin homeostasis, which governs plant growth and development. oup.comnih.gov A key aspect of this regulation is the conjugation of PAA with other molecules, including amino acids, which modulates its activity.

The identification of N-Phenylacetyl-L-leucine as an endogenous metabolite in plants is a recent discovery, made possible by advanced analytical techniques. oup.comnih.gov Through comprehensive screening of various plant species and their organs using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have successfully identified previously uncharacterized PAA conjugates. biorxiv.orgnih.gov This targeted LC-MS analysis allows for the sensitive detection and quantification of specific plant secondary metabolites. nih.govresearchgate.net

In a landmark study, N-Phenylacetyl-L-leucine (PAA-Leu) was identified alongside three other novel PAA metabolites: phenylacetyl-phenylalanine (PAA-Phe), phenylacetyl-valine (PAA-Val), and phenylacetyl-glucose (PAA-glc). biorxiv.orgnih.govresearchgate.net These compounds were detected in species such as pea (Pisum sativum) and wheat (Triticum aestivum). While baseline levels of PAA-Leu in plants like Arabidopsis thaliana were below the detection limit, feeding the plants with PAA led to the de novo synthesis and accumulation of these conjugates. researchgate.net For instance, in pea cotyledons, all four novel conjugates were quantified, with concentrations ranging from 0.5 to 8 pmol per gram of fresh weight. researchgate.net

Table 1: Novel Phenylacetic Acid (PAA) Metabolites Identified in Plants via LC-MS Screening

| Metabolite | Abbreviation | Plant Species Detected In |

|---|---|---|

| N-Phenylacetyl-L-leucine | PAA-Leu | Pea, Wheat |

| Phenylacetyl-phenylalanine | PAA-Phe | Pea, Wheat |

| Phenylacetyl-valine | PAA-Val | Pea, Wheat |

| Phenylacetyl-glucose | PAA-glc | Arabidopsis, Pea, Spruce |

This table summarizes the newly discovered endogenous PAA metabolites, including N-Phenylacetyl-L-leucine, and the plant species in which they were identified. biorxiv.orgnih.govresearchgate.net

The formation of N-Phenylacetyl-L-leucine is an example of auxin conjugation, a primary mechanism for regulating active hormone levels in plant cells. nih.gov This process involves the formation of an amide bond between the carboxylic acid group of PAA and the amino group of L-leucine. Evidence suggests that the GRETCHEN HAGEN 3 (GH3) family of enzymes, which are known to catalyze the synthesis of IAA-amino acid conjugates, are also involved in PAA conjugation. researchgate.netplos.org

Studies have shown that PAA and IAA share core metabolic machinery, indicating a complex regulatory network. biorxiv.orgoup.com The GH3 enzymes function as IAA-amido synthetases and have been shown to have activity towards PAA, generating various PAA-amino acid conjugates. nih.gov For example, overexpression of certain GH3 genes in Arabidopsis leads to a significant increase in the levels of PAA-Aspartate and PAA-Glutamate. biorxiv.orgresearchgate.net This shared enzymatic pathway suggests that the same or similar GH3 enzymes are responsible for conjugating PAA with a range of amino acids, including leucine (B10760876), valine, and phenylalanine. nih.govunl.edu The conjugation process is a way for the plant to inactivate and store auxins, with the possibility of later release through hydrolysis by amidohydrolases. plos.org

The conjugation of PAA to L-leucine is an integral part of the intricate system that maintains auxin homeostasis. nih.govnih.gov Auxin homeostasis refers to the dynamic balance between auxin biosynthesis, transport, degradation, and conjugation that ensures the correct spatio-temporal distribution of the hormone to regulate plant development. nih.govmdpi.com The discovery that PAA and IAA share metabolic pathways, including conjugation enzymes, reveals a sophisticated level of cross-regulation between these two auxins. oup.com

Microbial Transformations and Interactions Involving N-Phenylacetyl-L-leucine

The fate of N-Phenylacetyl-L-leucine in microbial systems is not extensively characterized, but an understanding can be inferred from the known metabolic capabilities of microorganisms concerning its constituent parts: L-leucine and N-acyl amino acids. Microbes possess diverse enzymatic machinery capable of degrading a wide array of organic compounds, including amino acids and their derivatives. nih.gov

L-leucine, along with other branched-chain amino acids (BCAAs) like isoleucine and valine, is a common substrate for microbial metabolism, serving as a source of carbon, nitrogen, and energy, particularly when more favorable carbon sources are scarce. researchgate.netresearchgate.net The catabolism of L-leucine is widespread among bacteria and has been thoroughly studied. researchgate.net The pathway typically begins with a transamination reaction to form α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. researchgate.net

Subsequent steps involve a series of enzymatic reactions that ultimately yield acetoacetate (B1235776) and acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. researchgate.netresearchgate.net The enzymes involved in this pathway are well-documented in various bacteria, including species of Pseudomonas and Aspergillus. researchgate.net The degradation of BCAAs can lead to the production of various metabolic end-products, including branched-chain fatty acids like isovaleric acid, which are important in microbial physiology and can contribute to the flavor profiles of fermented foods. researchgate.netmdpi.com

Table 2: Key Steps and Intermediates in the Microbial Catabolism of L-Leucine

| Step | Substrate | Key Enzyme/Complex | Product |

|---|---|---|---|

| 1. Transamination | L-Leucine | Branched-chain aminotransferase (BcaT) | α-Ketoisocaproate |

| 2. Oxidative Decarboxylation | α-Ketoisocaproate | Branched-chain α-ketoacid dehydrogenase (BKD) | Isovaleryl-CoA |

| 3. Dehydrogenation | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA |

| 4. Carboxylation | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase (MCC) | 3-Methylglutaconyl-CoA |

| 5. Hydration | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase (MGH) | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 6. Cleavage | 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA lyase (HMGL) | Acetoacetate + Acetyl-CoA |

This table outlines the primary pathway for L-leucine degradation in many microorganisms, leading to central metabolic intermediates. researchgate.netresearchgate.net

While direct studies on the microbial metabolism of N-Phenylacetyl-L-leucine are limited, it is plausible that microorganisms can utilize this compound. N-acyl amino acids (NAAAs) are a known class of biological molecules, and some bacteria possess enzymes capable of hydrolyzing the amide bond that links the fatty acid and the amino acid. nih.gov For example, the bacterial strain Sphingomonas sp. B-9 has been shown to degrade various amide-containing compounds, including L-leucine-2-naphthylamide, by cleaving the amide bond to release leucine and 2-naphthylamine. nih.gov This suggests that microbial amidases or peptidases could potentially hydrolyze N-Phenylacetyl-L-leucine into phenylacetic acid (PAA) and L-leucine.

Once cleaved, both PAA and L-leucine could be funneled into established microbial catabolic pathways. PAA is a known intermediate in the microbial metabolism of phenylalanine and other aromatic compounds and can be further degraded. academicjournals.orgnih.gov L-leucine would be catabolized via the pathway described previously. Therefore, N-Phenylacetyl-L-leucine could serve as a nutrient source for microbes capable of this initial hydrolysis step. Furthermore, as a signaling molecule in plants, it is conceivable that N-Phenylacetyl-L-leucine or its breakdown products could act as modulators of microbial gene expression or behavior in the context of plant-microbe interactions, although this remains a subject for future investigation.

Biochemical Functionality in In Vitro and Ex Vivo Models

In vitro and ex vivo models provide controlled environments to investigate the biochemical activities of specific compounds at the cellular and tissue levels. While comprehensive research directly examining the biochemical functionality of N-Phenylacetyl-L-leucine is still emerging, studies on structurally related molecules offer significant insights into its potential mechanisms of action. The primary focus of such research has been on analogues that share the N-phenylacetyl moiety, exploring their influence on cellular processes.

Modulation of Specific Biological Processes in Cellular Models (e.g., neuroprotection observed with N-phenylacetyl-L-prolylglycine ethyl ester analogues)

While direct cellular studies on N-Phenylacetyl-L-leucine are limited, extensive research into its structural analogue, N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), provides a valuable framework for understanding potential neuroprotective mechanisms. nih.gov These studies utilize various cell lines to model neurodegenerative conditions and assess the compound's ability to modulate key biological pathways involved in cell survival and function.

Investigations into this analogue have demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease-related toxicity. For instance, in PC12 cells subjected to injury induced by amyloid-beta (Aβ) peptides, the analogue has been shown to mitigate cell damage. nih.gov The protective actions are linked to the attenuation of several pathological processes, including oxidative stress and imbalances in calcium homeostasis. nih.gov Furthermore, the analogue has been observed to suppress the mitochondrial apoptotic pathway and reduce the hyperphosphorylation of tau protein, a key event in the development of neurofibrillary tangles. nih.gov

The neuroprotective properties also extend to restoring cell morphology. In vitro studies have shown that the analogue can repair and restore the number and length of neurites in differentiated PC12 cells damaged by neurotoxic agents. researchgate.net This suggests an ability to positively influence not only common pathogenic pathways but also disease-specific mechanisms underlying Aβ-related pathology. nih.gov

Further studies in other cell lines, such as HEK293 and SH-SY5Y, have explored the broader molecular mechanisms. Research indicates that the N-phenylacetyl-L-prolylglycine ethyl ester analogue can increase the DNA-binding activity of Hypoxia-Inducible Factor 1 (HIF-1). nih.gov The activation of HIF-1 is crucial for triggering adaptive responses to hypoxic conditions and is linked to a wide spectrum of neuroprotective effects. nih.gov Unlike its effects on HIF-1, the analogue did not appear to affect the proliferation of these cell lines, suggesting a specific, non-mitogenic mechanism of action. researchgate.net

The following table summarizes key findings from in vitro studies on the neuroprotective effects of the analogue N-phenylacetyl-L-prolylglycine ethyl ester.

| Cellular Model | Inducing Agent / Condition | Observed Protective Effects | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| PC12 Cells | Amyloid-beta (Aβ) 25-35 | - Attenuation of apoptosis

| - Inhibition of mitochondrial apoptotic pathway

| nih.gov |

| Immortalized mouse hippocampal HT-22 neurons | Glutamic acid | - Improved neuronal survival | - Not specified | science.gov |

| HEK293 Cells | CoCl2-induced HIF-1 stabilization | - Increased DNA-binding activity of HIF-1 | - Selective activation of HIF-1, a key factor in adaptive response to hypoxia | nih.gov |

| HEK293 and SH-SY5Y Cells | Standard culture conditions | - No effect on cell proliferation or cell cycle distribution | - Suggests a non-mitogenic action, distinct from general cell growth stimulation | researchgate.net |

Enzymatic Interactions and Biochemical Transformations Involving N Phenylacetyl L Leucine

Enzyme Assays and Characterization of N-Acyl Amino Acid Conjugating Enzymes

The synthesis and breakdown of N-acyl amino acids like N-Phenylacetyl-L-leucine are catalyzed by specific enzyme families. The synthesis typically involves a two-step process. First, the carboxylic acid (phenylacetic acid) is activated to its coenzyme A (CoA) thioester, a reaction catalyzed by an acyl-CoA synthetase or ligase. smpdb.ca Second, an N-acyltransferase enzyme catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to the amino group of L-leucine. smpdb.ca

Characterization of Phenylacetate-CoA Ligase: Phenylacetate-CoA ligase (EC 6.2.1.30) is a key enzyme that initiates the metabolism of phenylacetic acid. nih.govwikipedia.org In the bacterium Azoarcus evansii, this enzyme has been purified and characterized. It is a monomer with a molecular weight of 52 kDa and is highly specific for phenylacetic acid. nih.gov The enzyme's synthesis is induced by the presence of phenylacetate (B1230308) or phenylalanine in the growth medium. nih.gov The gene encoding this enzyme, paaK, has been cloned and sequenced, revealing an AMP-binding motif common to this class of enzymes. nih.gov

Characterization of N-Acyltransferases and Amidohydrolases: Enzymes such as leucine (B10760876) N-acetyltransferase (EC 2.3.1.66) catalyze the formation of N-acetyl-L-leucine from acetyl-CoA and L-leucine. wikipedia.orgqmul.ac.uk While this enzyme uses an acetyl group rather than a phenylacetyl group, it demonstrates the principle of transferring an acyl group to leucine. qmul.ac.uk

On the degradative side, enzymes known as N-acyl-L-amino-acid amidohydrolases, or acylases (EC 3.5.1.14), catalyze the hydrolysis of the N-acyl bond. expasy.org Acylase I, for example, is a well-characterized enzyme from porcine kidney and Aspergillus fungus that hydrolyzes a wide range of N-acyl-L-amino acids. harvard.edu In humans, two enzymes, PM20D1 and fatty acid amide hydrolase (FAAH), are known to be involved in the bidirectional synthesis and hydrolysis of N-acyl amino acids. elifesciences.org

Enzyme Assays: Various assays are employed to study these enzymes. For ligases, activity can be measured by monitoring the formation of phenylacetyl-CoA from phenylacetate, CoA, and ATP. nih.gov For hydrolases, assays typically quantify the release of the free fatty acid or amino acid product. A common method involves incubating the N-acyl amino acid substrate with tissue homogenates or purified enzymes and then quantifying the products using liquid chromatography-mass spectrometry (LC-MS). elifesciences.org For instance, the hydrolysis of N-arachidonoyl-phenylalanine can be measured by the formation of the free fatty acid product. elifesciences.org Another approach for amidohydrolases involves using gas chromatography-mass spectrometry (GC-MS) to detect the amino acid products from a sequentially hydrolyzed acetylated dipeptide. westmont.edu

Substrate Specificity and Kinetic Studies of Relevant Enzymes

Enzymes involved in the metabolism of N-Phenylacetyl-L-leucine exhibit a range of specificities and kinetic properties. The data available is primarily for enzymes that act on precursors or structurally related molecules.

Phenylacetate-CoA Ligase: The Phenylacetate-CoA ligase from A. evansii shows high specificity for phenylacetic acid. Other aromatic or aliphatic acids are not utilized as substrates. nih.gov Kinetic studies have determined the apparent Michaelis-Menten constants (Km) for its substrates, indicating a high affinity for phenylacetate. nih.gov

N-Acyltransferases and Thioesterases: Leucine N-acetyltransferase can use propanoyl-CoA as an acyl donor, though more slowly than acetyl-CoA. It can also act on other amino acid acceptors such as L-arginine, L-valine, and L-phenylalanine. qmul.ac.uk In the aerobic phenylacetate degradation pathway, a thioesterase known as PaaI shows modest activity with phenylacetyl-CoA, suggesting a role in releasing free Coenzyme A. researchgate.net

Amidohydrolases (Acylases): Acylase I displays broad substrate specificity, acting on a wide variety of neutral aliphatic N-acyl-alpha-amino acids. expasy.orgharvard.edu Its enantioselectivity is nearly absolute, exclusively hydrolyzing N-acyl L-amino acids. harvard.edu This property makes it a useful catalyst for the kinetic resolution of racemic amino acid mixtures. harvard.edu

Below are interactive data tables summarizing the kinetic constants for key enzymes involved in the metabolism of phenylacetic acid and its CoA derivative.

**Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase from *A. evansii*** nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of Phenylacetyl-CoA by PaaI Thioesterase researchgate.net

Biotransformation Pathways and Identification of Downstream Metabolites

N-Phenylacetyl-L-leucine has been identified as an endogenous metabolite in land plants, including Arabidopsis. nih.gov Its formation is part of the metabolic regulation of the plant hormone phenylacetic acid (PAA), an auxin. nih.gov

Formation Pathway: In plants, the conjugation of PAA to amino acids is catalyzed by enzymes from the Gretchen Hagen 3 (GH3) family. nih.gov These enzymes facilitate the formation of an amide bond between the carboxyl group of PAA and the amino group of an amino acid, such as leucine. This process is believed to be a mechanism for regulating the levels of active PAA, similar to how indole-3-acetic acid (IAA) levels are controlled. nih.gov Besides leucine, PAA has also been found conjugated to phenylalanine and valine in plants. nih.gov

Degradation Pathway and Downstream Metabolites: The primary biotransformation pathway for N-Phenylacetyl-L-leucine is the hydrolysis of the amide bond, which would release its constituent parts: phenylacetic acid and L-leucine. This reaction is catalyzed by amidohydrolases like Acylase I. expasy.orgharvard.edu

Phenylacetic Acid (PAA): Once liberated, PAA itself undergoes further metabolism. In many organisms, it is first activated to phenylacetyl-CoA. smpdb.ca This intermediate can then be conjugated with other amino acids for excretion. In humans and Old World monkeys, PAA is predominantly conjugated with glutamine to form phenacetylglutamine, while in most non-primate mammals and prosimians, it is conjugated with glycine (B1666218). royalsocietypublishing.org Conjugation with taurine (B1682933) has also been observed across various species. royalsocietypublishing.org

L-Leucine: The released L-leucine enters the general amino acid pool. wikipedia.org The vast majority of L-leucine catabolism is initiated by branched-chain amino acid aminotransferase, which converts it to α-ketoisocaproate (α-KIC). wikipedia.org Subsequently, α-KIC is metabolized to isovaleryl-CoA, which is ultimately converted into acetyl-CoA and acetoacetate (B1235776), making leucine an exclusively ketogenic amino acid. wikipedia.org Studies on the related compound N-acetyl-L-leucine show that it is rapidly converted into L-leucine in tissues, which is then utilized by normal leucine metabolic pathways. nih.gov

This metabolic breakdown illustrates that N-Phenylacetyl-L-leucine can be processed by organisms, feeding its components into established pathways for hormone regulation, xenobiotic detoxification, and amino acid catabolism.

Investigations of N Phenylacetyl L Leucine Derivatives and Structure Activity Relationships

Rational Design and Synthesis of Novel N-Phenylacetyl-L-leucine Analogues

The rational design of novel analogues of N-Phenylacetyl-L-leucine is a strategic process aimed at creating compounds with enhanced potency, selectivity, or other desirable pharmacological properties. This process often begins with a known bioactive molecule or a protein target's binding site. One prominent strategy is the drug-based peptide design, where a non-peptide molecule with known activity serves as a template, or prototype, for creating new peptide-based ligands.

For instance, the anxiolytic drug alpidem (B1665719) has been used as a non-peptide prototype to design novel dipeptide ligands for the Translocator Protein 18 kDa (TSPO). nih.gov Alpidem's structure contains key features—two aromatic nuclei (phenyl and imidazopyridine) and a branched aliphatic chain—that can be mimicked by the side chains of specific amino acids. The phenyl and imidazopyridine groups can be simulated by phenylalanine and tryptophan, respectively, while the aliphatic chain can be represented by leucine (B10760876) or isoleucine. nih.gov This bioisosteric replacement allows chemists to translate the essential pharmacophore of a small molecule into a dipeptide or tripeptide structure, such as N-acyl-Trp-Leu.

The synthesis of these rationally designed analogues typically follows established peptide synthesis protocols. This can involve coupling an N-acyl group, like phenylpropionic acid (to mimic the N-phenylacetyl group with an extended chain), to the N-terminus of a dipeptide, such as L-tryptophanyl-L-leucine amide. nih.gov The synthesis process allows for systematic modifications at various positions of the molecule, including the N-acyl group, the amino acid residues, and the C-terminus, to generate a library of analogues for biological testing.

Structure-Activity Relationship (SAR) Studies of N-Phenylacetylated Dipeptides

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For N-phenylacetylated dipeptides, these studies systematically alter parts of the molecule and measure the resulting changes in function.

The N-acyl group is a critical determinant of the biological activity of N-acyl amino acids and their derivatives. nih.govresearchgate.nethuji.ac.il Variations in the length, saturation, and substitution of the acyl chain can significantly modulate the compound's interaction with its biological target. For example, studies on various N-acyl amino acids have shown that long-chain acyl groups are often important for pharmacological activity. nih.gov In the context of mitochondrial uncoupling, N-oleoyl amino acids (containing a C18:1 acyl chain) were found to be potent inducers of proton leak respiration in human adipocytes, while the free oleic acid itself did not produce the same effect. nih.gov This highlights the importance of the entire N-acyl amino acid structure. While specific SAR studies on varying the phenylacetyl group of N-Phenylacetyl-L-leucine are not extensively detailed in the provided context, the principles derived from analogous N-acyl compounds suggest that modifications to the phenyl ring (e.g., adding substituents) or altering the acetyl linker would likely have a profound impact on biological function.

The amino acid composition and its stereochemistry are fundamental to the biological function of peptides and their derivatives. Swapping an amino acid for another or changing its stereoisomeric form (from L- to D-amino acid) can lead to drastic changes in activity. researchgate.net

Amino Acid Sequence: Replacing key amino acid residues can disrupt or alter the binding to a target protein. In studies of dipeptide TSPO ligands derived from the N-acyl-Trp-Leu scaffold, the consecutive replacement of each amino acid residue with glycine (B1666218) demonstrated the importance of both the tryptophan and leucine residues for maintaining anxiolytic activity. nih.gov This indicates that the specific side chains of the constituent amino acids are essential for proper interaction with the binding site.

Stereochemistry: The spatial arrangement of atoms is critical for molecular recognition. Biological systems, particularly protein binding pockets, are chiral environments and thus can differentiate between stereoisomers. For the dipeptide TSPO ligand N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), the stereochemistry was found to be paramount. The L,L-diastereomer exhibited pronounced anxiolytic activity, whereas the L,D-diastereomer was inactive, and the D,L-isomer showed significantly reduced activity. nih.gov Similarly, studies on other bioactive peptides have shown that replacing an L-amino acid with its D-enantiomer can render the peptide completely inactive by preventing it from fitting into the receptor's binding pocket. researchgate.netnih.gov

The following table summarizes the impact of stereochemistry on the activity of a representative N-acylated dipeptide TSPO ligand.

| Compound Configuration | Relative Anxiolytic Activity |

| L-Trp, L-Leu (L,L) | High |

| D-Trp, L-Leu (D,L) | Reduced |

| L-Trp, D-Leu (L,D) | Inactive |

Molecular Ligand Binding Studies and Target Protein Interaction Analysis (e.g., Translocator Protein 18 kDa (TSPO) binding)

Molecular ligand binding studies aim to identify and characterize the interaction between a molecule and its protein target. For derivatives of N-Phenylacetyl-L-leucine, the Translocator Protein 18 kDa (TSPO), a protein located on the outer mitochondrial membrane, has been identified as a key target. nih.gov TSPO is involved in processes such as cholesterol transport and neurosteroid synthesis, making it a target for anxiolytic and neuroprotective drugs. nih.govbmbreports.org

Molecular docking simulations have been used to predict how N-acylated dipeptides bind to TSPO. nih.gov These studies show that the ligands position themselves within a binding pocket formed by the protein's transmembrane helices. bmbreports.org For example, the dipeptide GD-23 (N-benzyloxycarbonyl-L-tryptophanyl-L-isoleucine amide), an analogue of N-Phenylacetyl-L-leucine derivatives, is predicted to bind to TSPO in a specific orientation:

The tryptophan side chain (indole group) is surrounded by hydrophobic and aromatic residues such as Ala23, Leu49, Trp95, Leu114, Trp143, and Ala147.

The N-acyl group (benzyloxycarbonyl) interacts with another set of residues including Val26, Ser41, and Trp107.

The C-terminal amino acid's side chain (isoleucine) is surrounded by Val26, Trp95, Trp107, Ala110, Leu114, Ala147, and Leu150. nih.gov

The biological relevance of this binding is confirmed by pharmacological experiments. The anxiolytic effect of the active dipeptide ligand GD-102 was completely abolished by co-administration of PK11195, a classic antagonist that binds specifically to TSPO. nih.gov This provides strong evidence that the observed biological effects of these N-acylated dipeptides are mediated through their direct interaction with the TSPO binding site.

The table below details the key interacting residues within the TSPO binding pocket for a model dipeptide ligand.

| Ligand Moiety | Interacting TSPO Residues |

| Tryptophan Side Chain | Ala23, Leu49, Trp95, Leu114, Trp143, Ala147 |

| N-Acyl Group | Val26, Ser41, His43, Arg46, Trp107 |

| Isoleucine Side Chain | Val26, Trp95, Trp107, Ala110, Leu114, Ala147, Leu150 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Phenylacetyl-L-leucine with high purity, and how can reproducibility be ensured?

- Methodological Answer :

- Step 1 : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring stoichiometric control of phenylacetyl chloride and L-leucine derivatives.

- Step 2 : Purify via reversed-phase HPLC or column chromatography, monitoring purity with LC-MS or NMR (¹H/¹³C) .

- Step 3 : Document reaction conditions (temperature, solvent, catalysts) and purification steps in detail to enable replication. For novel compounds, provide FT-IR, HRMS, and elemental analysis data .

- Best Practice : Include all synthetic procedures in the main manuscript or supplementary materials, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most reliable for characterizing N-Phenylacetyl-L-leucine’s structural and chemical properties?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Confirm stereochemistry and purity using ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) .

- Mass Spectrometry : Validate molecular weight via HRMS or MALDI-TOF .

- Secondary Techniques :

- Chromatography : Use HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. What are the solubility and stability profiles of N-Phenylacetyl-L-leucine under common laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethanol, chloroform) using gravimetric or spectrophotometric methods. Document pH-dependent solubility for biological assays .

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C–40°C) and pH (2–9). Monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for N-Phenylacetyl-L-leucine across studies?

- Methodological Answer :

- Step 1 : Perform meta-analysis to identify variability in experimental designs (e.g., dosage, model systems) .

- Step 2 : Replicate key studies using standardized protocols (NIH guidelines for preclinical research), including blinded assessments and power calculations .

- Step 3 : Use multivariate statistical models (ANOVA, regression) to isolate confounding variables (e.g., solvent effects, batch-to-batch purity differences) .

Q. What experimental strategies are recommended to assess N-Phenylacetyl-L-leucine’s stability in physiological environments?

- Methodological Answer :

- In Vitro Simulation : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample at intervals (0–24 hrs) and analyze via LC-MS .

- In Vivo Tracking : Use isotopic labeling (e.g., ¹⁴C or deuterium) in animal models to monitor metabolic breakdown and bioavailability .

Q. How can computational modeling enhance the understanding of N-Phenylacetyl-L-leucine’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding kinetics with proteins (e.g., leucine-responsive enzymes) using tools like GROMACS or AMBER. Input SMILES strings for accurate force-field parameterization .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and active-site interactions. Cross-validate with experimental IC₅₀ data .

Q. What frameworks (e.g., FINER, PICO) are suitable for designing hypothesis-driven studies on N-Phenylacetyl-L-leucine?

- Methodological Answer :

- FINER Criteria : Ensure questions are F easible (e.g., accessible analogs), I nteresting (novel mechanisms), N ovel (understudied applications), E thical (animal welfare compliance), and R elevant (therapeutic gaps) .

- PICO Framework : Define P opulation (e.g., cell lines, animal models), I ntervention (dose range), C omparator (positive/negative controls), and O utcome (e.g., apoptosis rates, gene expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。